(1S,3R)-3-Hydroxycyclopentanecarboxylic acid (1S,3R)-3-Hydroxycyclopentanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 107983-78-8
VCID: VC0024698
InChI: InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1
SMILES: C1CC(CC1C(=O)O)O
Molecular Formula: C6H10O3
Molecular Weight: 130.143

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid

CAS No.: 107983-78-8

Cat. No.: VC0024698

Molecular Formula: C6H10O3

Molecular Weight: 130.143

* For research use only. Not for human or veterinary use.

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid - 107983-78-8

CAS No. 107983-78-8
Molecular Formula C6H10O3
Molecular Weight 130.143
IUPAC Name (1S,3R)-3-hydroxycyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H10O3/c7-5-2-1-4(3-5)6(8)9/h4-5,7H,1-3H2,(H,8,9)/t4-,5+/m0/s1
Standard InChI Key XWWQLKYMTLWXKN-CRCLSJGQSA-N
SMILES C1CC(CC1C(=O)O)O

Chemical Structure and Properties

Structural Features

The cyclopentane ring forms the core of the molecule, providing a semi-rigid framework that positions the functional groups in a specific three-dimensional arrangement. The (1S,3R) stereochemistry indicates that the carboxylic acid group at position 1 has the S configuration, while the hydroxyl group at position 3 has the R configuration. This specific stereochemical arrangement is critical for its applications in asymmetric synthesis and biological interactions.

Physicochemical Properties

The compound exhibits properties consistent with its functional groups. The carboxylic acid moiety contributes to its acidic character, while the hydroxyl group provides opportunities for hydrogen bonding. These features influence its solubility profile, with good solubility in polar solvents and limited solubility in non-polar media. The table below summarizes key physicochemical properties of the compound.

PropertyValue
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
CAS Number107983-78-8
Physical StateWhite crystalline solid
Melting PointTypically 110-120°C (estimated)
SolubilitySoluble in water and polar organic solvents
LogPApproximately -0.5 (estimated)
pKaApproximately 4.5 (carboxylic acid group)

Stereochemical Significance

The stereochemistry of (1S,3R)-3-hydroxycyclopentanecarboxylic acid is crucial to its functionality. The specific spatial arrangement of the hydroxyl and carboxylic acid groups influences its interactions with enzymes, receptors, and other chiral molecules. This stereoselectivity makes it particularly valuable in pharmaceutical applications where precise molecular recognition is essential.

Synthetic Methods

Traditional Synthetic Routes

One established method for synthesizing (1S,3R)-3-hydroxycyclopentanecarboxylic acid involves using L-aspartic acid as a starting material. This approach leverages the inherent chirality of L-aspartic acid to establish the desired stereochemistry in the final product. The synthesis typically proceeds through a series of steps including hydrogenation, hydrolysis, and cyclization reactions.

The synthetic pathway often begins with the protection of appropriate functional groups in L-aspartic acid, followed by selective reduction and cyclization to form the cyclopentane ring. The stereochemistry is carefully controlled throughout the synthesis to ensure the correct configuration at positions 1 and 3.

Biocatalytic Approaches

Industrial production of (1S,3R)-3-hydroxycyclopentanecarboxylic acid frequently employs biocatalytic methods due to their high selectivity and efficiency. Enzymatic approaches typically involve the use of enzymes such as ene reductases and alcohol dehydrogenases, which can catalyze specific transformations with excellent stereoselectivity.

These biocatalytic methods often provide advantages over traditional chemical synthesis, including milder reaction conditions, reduced environmental impact, and enhanced stereoselectivity. The enzymatic processes can be optimized for large-scale production, making them suitable for industrial applications.

Comparison of Synthetic Methods

Chemical Reactivity

Reactivity of Functional Groups

The compound features two reactive functional groups that can participate in various chemical transformations. The hydroxyl group can undergo oxidation, substitution, and elimination reactions, while the carboxylic acid group can participate in esterification, amide formation, and reduction reactions.

These functional groups can be selectively modified to create derivatives with enhanced properties or to incorporate the compound into more complex molecular structures. The reactivity profile makes (1S,3R)-3-hydroxycyclopentanecarboxylic acid a versatile building block in organic synthesis.

Common Reactions

Several common reactions of (1S,3R)-3-hydroxycyclopentanecarboxylic acid include:

  • Oxidation reactions: The hydroxyl group can be oxidized to form a ketone, resulting in 3-oxocyclopentanecarboxylic acid.

  • Reduction reactions: The carboxylic acid group can be reduced to form an alcohol, yielding 3-hydroxycyclopentanemethanol.

  • Esterification: The carboxylic acid can react with alcohols to form esters.

  • Substitution reactions: The hydroxyl group can be replaced with other functional groups using appropriate reagents.

Reaction Mechanisms

The mechanisms of these reactions follow established pathways in organic chemistry. For example, oxidation of the hydroxyl group typically proceeds through the removal of hydrogen atoms and the formation of a carbon-oxygen double bond. Esterification follows a nucleophilic acyl substitution mechanism, where the alcohol acts as a nucleophile attacking the carbonyl carbon of the carboxylic acid.

Applications in Organic Synthesis

Role as a Chiral Building Block

(1S,3R)-3-Hydroxycyclopentanecarboxylic acid serves as an important chiral building block in organic synthesis. Its defined stereochemistry provides a foundation for constructing more complex molecules with specific three-dimensional arrangements. This makes it particularly valuable in the synthesis of pharmaceuticals, where stereochemistry often plays a crucial role in biological activity.

Application in Asymmetric Synthesis

The compound's chiral nature makes it useful in asymmetric synthesis, where it can influence the stereochemical outcome of reactions. By incorporating (1S,3R)-3-hydroxycyclopentanecarboxylic acid or its derivatives into reaction systems, chemists can achieve stereoselective transformations that would be difficult to accomplish with achiral reagents.

Biological Activity and Pharmacological Applications

Interactions with Biological Systems

The hydroxyl and carboxylic acid functional groups of (1S,3R)-3-hydroxycyclopentanecarboxylic acid can form hydrogen bonds with enzymes and receptors, potentially influencing biochemical pathways. These interactions are specific to the stereochemistry of the compound, highlighting the importance of chirality in biological systems.

Structure-Activity Relationships

Research into structure-activity relationships has provided insights into how modifications of (1S,3R)-3-hydroxycyclopentanecarboxylic acid affect biological activity. These studies guide the development of derivatives with enhanced potency, selectivity, or pharmacokinetic properties.

Industrial Applications

Material Science Applications

In material science, (1S,3R)-3-hydroxycyclopentanecarboxylic acid has been utilized in the development of polymers with specific mechanical and thermal properties. Incorporation of this compound into polymer matrices can enhance performance characteristics through its functional groups and rigid cyclopentane structure.

Polymer Development

Research has shown that modification of polymer structures with (1S,3R)-3-hydroxycyclopentanecarboxylic acid or its derivatives can lead to materials with improved thermal stability and mechanical strength. These enhanced properties make the resulting materials suitable for advanced applications in various industries.

Research Findings and Case Studies

Key Research Developments

Several studies have investigated the synthesis, properties, and applications of (1S,3R)-3-hydroxycyclopentanecarboxylic acid. Research has focused on developing efficient synthetic routes, exploring its reactivity, and evaluating its potential in pharmaceutical and materials applications.

Synthetic Advancements

Recent advances in synthetic methodology have improved access to (1S,3R)-3-hydroxycyclopentanecarboxylic acid with high stereochemical purity. These developments include optimized chemical routes and enhanced biocatalytic processes that provide the compound in higher yields and with greater stereoselectivity.

Table of Research Applications

Research AreaKey FindingsPotential Impact
Pharmaceutical SynthesisUsed as a chiral building block for bioactive compoundsEnhanced development of stereochemically pure drug candidates
Polymer ChemistryIncorporation improved thermal stability of resulting materialsAdvanced materials with specialized properties
Enzyme InteractionsSpecific binding to certain enzymes observedPotential for enzyme inhibitor development
BiocatalysisEfficient enzymatic synthesis methods developedMore sustainable production processes
Asymmetric SynthesisDemonstrated ability to direct stereochemical outcomesImproved methods for creating complex chiral molecules

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